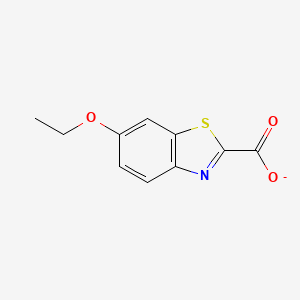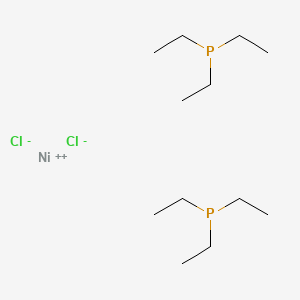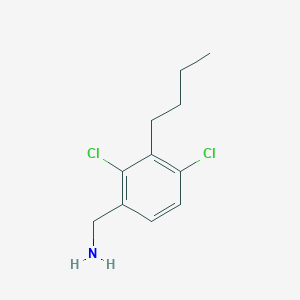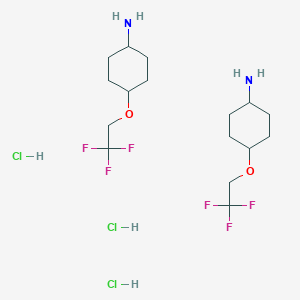
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride: is a chemical compound that belongs to the class of tetrahydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which often enhances its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired tetrahydropyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrahydropyrimidine derivatives.
科学的研究の応用
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
Uniqueness
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C5H12ClN3 |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
2-methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4-7-3-2-5(6)8-4;/h4,7H,2-3H2,1H3,(H2,6,8);1H |
InChIキー |
FZMIQHUSZKNWOO-UHFFFAOYSA-N |
正規SMILES |
CC1NCCC(=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12347196.png)

![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)






![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)
